molecular formula C14H19N B8692149 4-ethyl-1,2,3,6-tetrahydro-1-(phenylmethyl)Pyridine

4-ethyl-1,2,3,6-tetrahydro-1-(phenylmethyl)Pyridine

Cat. No. B8692149
M. Wt: 201.31 g/mol
InChI Key: QAXKXIJGZOKODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-1,2,3,6-tetrahydro-1-(phenylmethyl)Pyridine is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-1,2,3,6-tetrahydro-1-(phenylmethyl)Pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-1,2,3,6-tetrahydro-1-(phenylmethyl)Pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-ethyl-1,2,3,6-tetrahydro-1-(phenylmethyl)Pyridine

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-benzyl-4-ethyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C14H19N/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h3-8H,2,9-12H2,1H3

InChI Key

QAXKXIJGZOKODH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-ethylpyridine (3.0 g, 28 mmol) in anhydrous dimethylformamide (10 ml) was treated with benzyl bromide (3.7 ml, 31 mmol) and the mixture was stirred at room temperature for two hours. The reaction mixture was diluted with absolute ethanol (60 ml), treated with sodium borohydride (1.3 g, 35 mmol) and stirred at reflux for one hour. The solvent was evaporated in vacuo and the residue partitioned between dichloromethane and water. The organic phase was separated, dried (MgSO4) and evaporated in vacuo. The residue was chromatographed with 1:1 hexane/ethyl acetate as eluant to give the title compound (1.92 g, 34% over two steps) as a colourless oil; δH (CDCl3) 1.00 (3H, t, J 7.5 Hz, CH2CH3), 1.94-2.12 (4H, m, CH2CH3 and tetrahydropyridinyl CH2), 2.55 (2H, t, J 6.3 Hz, tetrahydropyridinyl CH2), 2.90-3.00 (2H, m, tetrahydropyridinyl CH2), 3.58 (2H, s, PhCH2N), 5.32-5.40 (1H, m, tetrahydropyridinyl 5-H), and 7.20-7.40 (5H, m, ArH); m/z (CI+, NH3) 202 (M+1)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
34%

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